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Compound of Interest

Compound Name: Tasipimidine

Cat. No.: B611168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and absorption of

tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, in dogs. Tasipimidine is

under investigation for the alleviation of situational anxiety and fear in canines. Understanding

its pharmacokinetic profile is crucial for effective and safe therapeutic application.

Quantitative Pharmacokinetic Data
The oral pharmacokinetic parameters of tasipimidine have been evaluated in dogs under

various conditions. The data presented below is a summary of key findings from available

studies.

Table 1: Single Dose Oral Pharmacokinetics of
Tasipimidine in Fasted and Fed Dogs
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Parameter
Fasted State (30
µg/kg)

Fed State (Dose
not specified)

Reference

Oral Bioavailability (F) ~60% Not Reported [1][2][3]

Maximum Plasma

Concentration (Cmax)
~5 ng/mL 2.6 ng/mL [1][4]

Time to Maximum

Plasma Concentration

(Tmax)

0.5 - 1.5 hours 0.7 - 6 hours

Area Under the Curve

(AUC)

Comparable to fed

state

Comparable to fasted

state

Terminal Half-life (t½) 1.7 hours Not Reported

Key Observations:

Tasipimidine exhibits moderate oral bioavailability in fasted dogs.

The presence of food significantly delays the rate of absorption, as evidenced by a lower

Cmax and a prolonged Tmax.

Despite the delayed absorption, the total systemic exposure (AUC) to tasipimidine is

comparable between fasted and fed states.

Systemic exposure to tasipimidine increases in an approximately dose-proportional manner

within the dose range of 10–100 µg/kg.

No signs of drug accumulation have been observed after repeated administration.

Table 2: Pharmacokinetic Parameters of Tasipimidine (30
µg/kg) Alone and in Combination with Clomipramine (1
mg/kg) in Dogs (Repeated Dosing)
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Parameter Tasipimidine Alone
Tasipimidine +
Clomipramine

Reference

Cmax (ng/mL)
Geometric Mean

(Range)

Geometric Mean

(Range)

5.3 (3.9 - 7.2) 7.0 (5.4 - 9.1)

Tmax (h) Median (Range) Median (Range)

0.75 (0.5 - 1.0) 0.75 (0.5 - 1.0)

AUClast (h*ng/mL)
Geometric Mean

(Range)

Geometric Mean

(Range)

12.3 (9.1 - 16.6) 17.5 (14.1 - 21.7)

Key Observations:

After repeated dosing, the co-administration of clomipramine with tasipimidine resulted in a

statistically significant increase in both the maximum plasma concentration (Cmax) and the

total drug exposure (AUClast) of tasipimidine compared to the administration of

tasipimidine alone.

The time to reach maximum plasma concentration (Tmax) was not affected by the co-

administration of clomipramine.

Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to provide a

comprehensive understanding of the data generation process.

Pharmacokinetic Study in Fasted and Fed Dogs
Study Design: A pharmacokinetic study was conducted in dogs to evaluate the oral

bioavailability and the effect of food on the absorption of tasipimidine.

Animals: Healthy laboratory dogs were used in the studies. Specific details on the breed,

age, and weight were not consistently provided across all source documents.
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Dosing:

Fasted State: Dogs were fasted overnight prior to the oral administration of tasipimidine
solution at a dose of 30 µg/kg.

Fed State: Dogs were fed a standard meal at the time of dosing.

Intravenous Administration: For the determination of absolute bioavailability, a 10 µg/kg

intravenous bolus dose was administered.

Sample Collection: Blood samples were collected from the dogs at predetermined time

points following drug administration to characterize the plasma concentration-time profile.

The exact sampling schedule was not detailed in the provided documents.

Analytical Method: Plasma concentrations of tasipimidine were determined using a

validated analytical method, likely liquid chromatography with tandem mass spectrometry

(LC-MS/MS), which is the standard for such bioanalytical studies, although not explicitly

stated in the search results.

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the

pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and oral bioavailability (F).

Drug-Drug Interaction Study with Clomipramine
Study Design: A three-phase study was conducted to evaluate the pharmacokinetic

interaction between tasipimidine and clomipramine in six healthy laboratory dogs.

Phase 1 (Single Dose): Tasipimidine (30 µg/kg) and clomipramine (~1 mg/kg) were

administered once, both as single agents and in combination.

Phase 2 (Repeated Dose): A twice-daily repeated dosing regimen was employed with the

same doses for 4 days.

Phase 3 (Reduced Tasipimidine Dose): The repeated dosing schedule was continued for

4 days with a lowered tasipimidine dose of 20 µg/kg and the same clomipramine dose.

Washout Period: A washout period of 7–10 days was implemented between each phase of

the study.
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Sample Collection and Analysis: Blood samples were collected to determine the plasma

concentrations of both tasipimidine and clomipramine. The analytical methods and

pharmacokinetic analysis were consistent with standard practices.

Visualizations
Signaling Pathway of Tasipimidine
Tasipimidine acts as a potent and selective alpha-2A adrenoceptor agonist. Its mechanism of

action involves the inhibition of noradrenaline release from noradrenergic neurons, which in

turn blocks the startle reflex and counteracts arousal. This leads to a decrease in central

noradrenergic neurotransmission, resulting in anxiolytic, sedative, and analgesic effects.
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Tasipimidine's Alpha-2A Adrenoceptor Agonist Pathway

Experimental Workflow for a Canine Pharmacokinetic
Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally

administered drug in dogs, based on the methodologies described in the provided literature.
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Canine Oral Pharmacokinetic Study Workflow
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Distribution, Metabolism, and Excretion
Distribution: Tasipimidine is a highly distributed compound with a volume of distribution of 3

L/kg in dogs. It effectively penetrates the brain tissue, with drug concentrations being higher

in the brain than in plasma after repeated administration. The in vitro binding of tasipimidine
to dog plasma proteins is low, at approximately 17%.

Metabolism: The metabolism of tasipimidine in dogs primarily occurs through demethylation

and dehydrogenation. The most abundant circulating metabolites are the demethylation and

dehydrogenation products. These metabolites are significantly less potent than the parent

drug.

Excretion: Tasipimidine is a high-clearance compound and is rapidly eliminated from the

circulation in dogs, with a total clearance of 21 ml/min/kg after a 10 µg/kg intravenous bolus

dose. Approximately 25% of the administered tasipimidine is excreted unchanged in the

urine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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